molecular formula C7H15O4P B041220 Diethyl allyl phosphate CAS No. 3066-75-9

Diethyl allyl phosphate

Cat. No.: B041220
CAS No.: 3066-75-9
M. Wt: 194.17 g/mol
InChI Key: GZNJJEODYYLYSA-UHFFFAOYSA-N
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Description

Diethyl allyl phosphate, also known as diethyl 2-propen-1-yl phosphate, is an organophosphorus compound with the molecular formula C7H15O4P. It is a versatile chemical used in various fields, including organic synthesis and material science. This compound is known for its role as a hydrogen acceptor in catalytic reactions and its ability to undergo polymerization to form flame-retardant materials .

Preparation Methods

Diethyl allyl phosphate can be synthesized through the reaction of ethanol with phosphorus oxychloride (POCl3). The reaction typically involves the following steps:

Properties

IUPAC Name

diethyl prop-2-enyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNJJEODYYLYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281977
Record name Diethyl allyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3066-75-9
Record name Diethyl 2-propen-1-yl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3066-75-9
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Record name NSC 23727
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Record name 3066-75-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23727
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Record name Diethyl allyl phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Diethyl Allyl Phosphate (DEAP) in materials science?

A1: DEAP shows promise in enhancing the properties of various materials. For instance, it acts as a flame-retardant agent when incorporated into wood polymers []. This is attributed to DEAP's thermal degradation yielding the monomer, which can then act as a flame retardant []. Additionally, DEAP serves as a precursor for amphoteric plasma polymers, which can be applied to titanium surfaces to reduce bacterial adhesion and improve biocompatibility [, ].

Q2: How does DEAP contribute to flame retardancy in materials like wood?

A2: Research indicates that DEAP, when incorporated into wood along with styrene, enhances flame retardancy in the resulting wood-polymer composites (WPC) []. This improvement is evidenced by increased Limiting Oxygen Index (LOI) values in treated samples. The mechanism likely involves DEAP's thermal degradation into its monomer during combustion, which then interferes with the combustion process. [].

Q3: Beyond flame retardancy, are there other applications for DEAP in polymer chemistry?

A3: Yes, DEAP serves as a monomer itself. It can be polymerized to form poly(this compound) (PDEAP), which demonstrates potential as a flame-retardant additive in polymers like polystyrene (PS) and poly(methyl methacrylate) (PMMA) [].

Q4: Has DEAP been explored for any applications in battery technology?

A4: Recent research explores the use of DEAP in lithium metal batteries []. DEAP can be polymerized in situ within an all-fluorinated electrolyte to create a heteroatom-based gel polymer electrolyte (HGPE). This HGPE exhibits high ionic conductivity, excellent oxidative stability, and good compatibility with lithium metal, making it a promising component for next-generation batteries.

Q5: Does DEAP participate in any notable chemical reactions as a reagent?

A5: Indeed, DEAP plays a crucial role in the allyl-palladium-catalyzed α,β-dehydrogenation of ketones []. This reaction utilizes DEAP as an oxidant, enabling the efficient synthesis of cyclic enones under mild, salt-free conditions. The transformation exhibits broad substrate scope and functional group tolerance, highlighting the synthetic utility of DEAP in organic chemistry.

Q6: What analytical techniques are commonly employed to characterize DEAP and its derivatives?

A6: Characterization of DEAP and its derivatives relies on various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, provides structural information []. Direct ionization mass spectrometry (DI-MS) is used to determine molecular weight and identify fragments []. For studying thermal degradation behavior, thermogravimetric analysis (TGA) is employed []. Finally, Fourier-transform infrared (FTIR) spectroscopy is useful for investigating interactions between DEAP-derived polymers and other materials like wood [].

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